2,3-Difluoro-5-(methoxycarbonyl)benzoic Acid: A Technical Guide on Orthogonal Reactivity and Applications in Drug Discovery
2,3-Difluoro-5-(methoxycarbonyl)benzoic Acid: A Technical Guide on Orthogonal Reactivity and Applications in Drug Discovery
An in-depth technical guide on the properties, structural advantages, and synthetic utility of 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid, designed for researchers and drug development professionals.
Introduction
As a Senior Application Scientist, I frequently encounter the challenge of designing complex, asymmetric molecular scaffolds that maintain high ligand efficiency while resisting metabolic degradation. 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid (CAS: 1822660-61-6)[1] is a premier building block that addresses these exact challenges. By integrating a 1,2,3,5-tetrasubstituted benzene core with orthogonal functional groups, this compound allows researchers to execute sequential derivatizations with high regiocontrol. This whitepaper details the physicochemical properties, structural advantages, and validated experimental workflows for utilizing this scaffold in modern drug development.
Physicochemical Properties & Structural Data
Understanding the baseline metrics of a building block is the first step in reaction design. The table below summarizes the core quantitative data for 2,3-difluoro-5-(methoxycarbonyl)benzoic acid[2].
| Property | Value |
| Chemical Name | 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid |
| CAS Registry Number | 1822660-61-6 |
| Molecular Formula | C9H6F2O4 |
| Molecular Weight | 216.14 g/mol |
| SMILES | O=C(O)c1c(F)c(F)cc(C(=O)OC)c1 |
| GHS Classification | H302, H315, H319, H335 |
Mechanistic Insights: The Fluorine Effect and Orthogonality
The strategic incorporation of fluorine in medicinal chemistry is a proven method to modulate a drug's pharmacokinetic and pharmacodynamic profile[3]. When evaluating 2,3-difluoro-5-(methoxycarbonyl)benzoic acid, two primary mechanistic advantages emerge:
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Electronic Activation and Metabolic Shielding : The 2,3-difluoro motif exerts a profound inductive electron-withdrawing (-I) effect on the aromatic ring. This lowers the pKa of the adjacent C1-carboxylic acid, rendering it highly reactive toward standard peptide coupling reagents (e.g., HATU, EDC). Furthermore, the strong C-F bonds block oxidative metabolism (such as CYP450-mediated hydroxylation) at the 2 and 3 positions, significantly enhancing the metabolic stability of the final active pharmaceutical ingredient (API)[4].
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Orthogonal Reactivity : The presence of both a free carboxylic acid (C1) and a methyl ester (C5) provides a built-in orthogonal protection strategy. The C1-COOH can be selectively reacted with an amine to form an amide. Because the C5-methoxycarbonyl group is inert to standard amide coupling conditions, no additional protection steps are required. Subsequent saponification of the C5-ester liberates the second carboxylic acid for a divergent coupling step.
Experimental Protocols: Sequential Functionalization Workflow
To maximize the utility of this scaffold, I have outlined a self-validating, two-step workflow for the synthesis of asymmetric bis-amide derivatives.
Protocol A: Regioselective C1-Amide Coupling
Causality: is selected as the coupling reagent due to its superior efficiency in activating electronically deactivated carboxylic acids. N,N-Diisopropylethylamine (DIPEA) serves as a non-nucleophilic base, ensuring complete deprotonation of the acid without competing as a nucleophile.
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Initiation : Dissolve 2,3-difluoro-5-(methoxycarbonyl)benzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert atmosphere (N2 or Ar).
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Activation : Add DIPEA (3.0 equiv) followed by the primary amine (1.1 equiv). Stir for 5 minutes at room temperature. Add HATU (1.2 equiv) portion-wise. Note: Adding HATU last ensures the carboxylate is pre-formed, minimizing the formation of inactive guanidinium byproducts.
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Propagation : Stir the reaction mixture at room temperature for 2-4 hours.
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Self-Validation : Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material peak (m/z 215[M-H]⁻) is fully consumed and replaced by the target amide mass.
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Isolation : Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc), wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: C5-Ester Saponification
Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is utilized to hydrolyze the methyl ester. The reaction is strictly maintained at room temperature to prevent unwanted nucleophilic aromatic substitution (SNAr) at the fluorinated positions, which can occur under harsh basic conditions.
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Initiation : Dissolve the C1-amide intermediate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M).
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Hydrolysis : Add LiOH monohydrate (2.0 equiv) at 0 °C, then warm to room temperature. Stir for 1-2 hours.
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Self-Validation : Monitor by TLC or LC-MS to confirm the disappearance of the methyl ester.
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Isolation : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C.
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Precipitation : Slowly acidify the aqueous layer with 1 M HCl until the pH reaches 2-3. Self-Validation: Use pH indicator strips to confirm acidity; the complete precipitation of the free C5-carboxylic acid serves as visual confirmation of success. Filter the precipitate, wash with cold water, and dry under high vacuum.
Safety and Handling
According to its GHS classification[5], 2,3-difluoro-5-(methoxycarbonyl)benzoic acid requires strict adherence to laboratory safety protocols:
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Hazards : Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[5].
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Engineering Controls : Always handle within a certified chemical fume hood to prevent inhalation of airborne particulates.
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PPE : Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.
Synthetic Workflow Visualization
The following diagram illustrates the orthogonal functionalization pathway, demonstrating how the distinct reactivity of the C1 and C5 groups is leveraged to build complex molecular architectures.
Orthogonal functionalization workflow of 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid.
References
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Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: gevaarsetiket 2,3-difluoro-5-(methoxycarbonyl)benzoic acid Source: Chemical-Label URL: [Link]
Sources
- 1. 2,3-DIFLUORO-4-IODOPHENYLACETIC ACID,2,3-DIFLUORO-4-IODOPHENYLACETONITRILE Suppliers & Manufacturers [chemicalregister.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. chemical-label.com [chemical-label.com]
